methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate
Description
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11(20-15-9-8-13(18)10-14(15)19)16(17(21)22-2)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYFQHSWQBRHX-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)OC)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C(=O)OC)/NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate typically involves the reaction of 4-chloro-2-fluoroaniline with methyl 2-phenylacrylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate has been investigated for various applications:
Medicinal Chemistry
- Therapeutic Potential: Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents .
- Case Study: In vitro studies have shown that derivatives of this compound can inhibit certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Biological Research
- Biomolecular Interactions: The compound is being studied for its interactions with enzymes and receptors, which could elucidate mechanisms of action relevant to drug design .
- Mechanism of Action: It may function by modulating enzyme activity or receptor signaling pathways, impacting cellular processes such as proliferation and apoptosis.
Chemical Synthesis
- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .
- Reactivity Studies: It can undergo various chemical reactions, including oxidation and reduction, making it useful for synthetic chemists looking to create novel compounds .
Industrial Applications
The compound's unique properties make it valuable in industrial applications:
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzenemethanol
- 2-Methoxyphenyl isocyanate
- Trifluoromethylated compounds
Uniqueness
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A phenylbutenoate backbone.
- A chloro-fluoro-substituted aniline moiety.
This structural arrangement is significant for its interaction with biological targets.
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism appears to involve:
- Inhibition of cell proliferation : The compound has been shown to disrupt cell cycle progression in sensitive cancer cells, leading to increased apoptosis.
- Metabolic activation : Similar to other fluorinated compounds, it may undergo metabolic conversion to reactive intermediates that bind covalently to cellular macromolecules, thus enhancing its cytotoxic effects .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably:
- Cell Line Studies : In vitro assays demonstrated significant growth inhibition in breast and renal cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Mechanistic Insights : It was found that the compound induces the expression of cytochrome P450 enzymes, which are crucial for its metabolic activation and subsequent cytotoxic effects .
Other Biological Activities
While the primary focus has been on anticancer properties, preliminary studies suggest potential anticonvulsant and CNS activity . However, these findings require further validation through rigorous experimental designs.
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
- Renal Cancer Study : In renal cancer models, the compound exhibited significant antiproliferative effects, with mechanisms involving both apoptosis and necrosis pathways being elucidated through flow cytometry and Western blot analyses.
Research Findings Summary Table
| Biological Activity | Cell Type/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 15 µM | Apoptosis via caspase activation |
| Antiproliferative | Renal Carcinoma | 10 µM | Induction of cell death pathways |
| Anticonvulsant | Animal Model | Not established | Preliminary findings suggest activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
